molecular formula C8H12O4 B141032 Dimethyl isopropylidenemalonate CAS No. 22035-53-6

Dimethyl isopropylidenemalonate

Cat. No.: B141032
CAS No.: 22035-53-6
M. Wt: 172.18 g/mol
InChI Key: QJASGQYZCPDCJR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dimethyl isopropylidenemalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. One of the key enzymes it interacts with is malonate decarboxylase, which catalyzes the decarboxylation of malonate to produce acetate. The interaction between this compound and malonate decarboxylase is crucial for the regulation of metabolic pathways involving malonate .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production. Additionally, this compound can impact cell signaling pathways by interacting with signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of malonate decarboxylase, inhibiting its activity and preventing the decarboxylation of malonate. This inhibition leads to an accumulation of malonate, which can have downstream effects on metabolic pathways. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that affect cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic flux and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can lead to significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid synthesis. It interacts with enzymes such as malonate decarboxylase and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as acetyl-CoA and malonate, thereby modulating metabolic activity and energy production in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of transporters that recognize and bind to it.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can participate in metabolic reactions and influence cellular processes.

Preparation Methods

Dimethyl isopropylidenemalonate can be synthesized through the etherification reaction of dimethyl malonate and isopropanol under acidic conditions . The reaction typically involves the use of a catalyst such as sulfuric acid or acetic acid to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .

Industrial production methods involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Dimethyl isopropylidenemalonate can be compared with similar compounds such as diethyl isopropylidenemalonate and dimethyl malonate. While all these compounds share a common structural motif, this compound is unique due to its specific reactivity and applications . Similar compounds include:

Properties

IUPAC Name

dimethyl 2-propan-2-ylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJASGQYZCPDCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409041
Record name Dimethyl (propan-2-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22035-53-6
Record name Dimethyl (propan-2-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(propan-2-ylidene)propanedioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 51 grams (0.39 mol) of dimethyl malonate, 30 grams of acetone, and 2.5 grams of zinc chloride in 50 mL of acetic anhydride was refluxed with stirring for 24 hours. The solution was poured into ice and water, then extracted with 200 mL of dichloromethane. The organic phase was washed 2×150 mL water, dried over sodium sulfate and concentrated to a brown oil. After two distillations the 41 gram fraction collected at 25°-34° C. (0.1 mm Hg) gave satisfactory analytical for dimethyl isopropylidenemalonate.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of dimethyl isopropylidenemalonate in the synthesis of cannabichromene?

A1: this compound acts as a crucial reagent in the synthesis of dl-cannabichromene. [, ] It reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde through a cyclization reaction to form methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate. This intermediate is then further modified in subsequent steps to finally yield dl-cannabichromene.

Q2: Can you elaborate on the specific reaction involving this compound in this synthesis?

A2: The research describes a cyclization reaction where this compound reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. [, ] This reaction likely proceeds through a condensation mechanism, forming a new ring structure and establishing a key intermediate in the overall synthesis of dl-cannabichromene.

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